molecular formula C6H11ClFNO2 B1432181 Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride CAS No. 1375473-59-8

Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride

Cat. No. B1432181
M. Wt: 183.61 g/mol
InChI Key: WGBZGVYPTPACTL-UHFFFAOYSA-N
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Description

“Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1375473-59-8. It has a molecular weight of 183.61 and its IUPAC name is methyl 3-fluoro-3-pyrrolidinecarboxylate hydrochloride . It is a solid substance that should be stored at 4°C and protected from light .


Molecular Structure Analysis

The molecular formula of “Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride” is C6H11ClFNO2 . The InChI code is 1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-3-8-4-6;/h8H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 183.61 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-fluoropyrrolidine derivatives are valuable in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. They serve as attractive synthons for various medicinal applications. Notably, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from N-protected (2S,4R)-4-hydroxyproline, have shown high yield and enantiomeric purity, making them particularly useful in the synthesis of 4-fluoropyrrolidine derivatives for medicinal purposes (Singh & Umemoto, 2011).

Synthesis of Pharmaceutical Compounds

The synthesis of 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, derived from diphenylmethyl 7-amino-3-chloromethyl-3-cephem-4-carboxylate hydrochloride, highlights the compound's potential in pharmaceutical production. This process, involving condensation, N-alkylation, and hydrolysis, yields a product with high purity and suitability for scale-up production (Cheng Qing-fang, 2005).

Antitumor Activity

Investigations into 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which share structural similarities with methyl 3-fluoropyrrolidine derivatives, have demonstrated moderate cytotoxic activity against several murine and human tumor cell lines. These compounds, especially the aminopyrrolidine derivatives at the C-7 position, showed potent cytotoxic activity and have been identified as promising leads in the development of new antitumor agents (Tsuzuki et al., 2004).

Role in Organic Synthesis

Methyl 3-fluoropyrrolidine derivatives are significant in organic synthesis. Their use as intermediates in the preparation of various organic compounds demonstrates their versatility and importance in chemical synthesis. The synthesis of different fluoropyrrolidine derivatives, like 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, as bifunctional building blocks for fluorinated pharmaceutical compounds, is a testament to their value in this field (Verniest et al., 2010).

Safety And Hazards

“Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride” is associated with several hazard statements including H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 3-fluoropyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-3-8-4-6;/h8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBZGVYPTPACTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride

CAS RN

1375473-59-8
Record name methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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